molecular formula C24H29NO2 B3981098 N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenyl-3-furamide

N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenyl-3-furamide

Cat. No. B3981098
M. Wt: 363.5 g/mol
InChI Key: XYXJKCCYXGAATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenyl-3-furamide, commonly known as A-836,339, is a potent and selective CB2 receptor agonist. CB2 receptors are primarily found in the immune system and have been implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. A-836,339 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

A-836,339 binds selectively to CB2 receptors, which are primarily found on immune cells. Activation of CB2 receptors has been shown to reduce inflammation and pain. A-836,339 has been shown to activate CB2 receptors with high potency and selectivity, making it a useful tool for studying the role of CB2 receptors in various physiological and pathological processes.
Biochemical and Physiological Effects
Activation of CB2 receptors by A-836,339 has been shown to have a variety of biochemical and physiological effects. These include the reduction of pro-inflammatory cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. A-836,339 has also been shown to reduce pain and inflammation in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using A-836,339 in lab experiments is its high potency and selectivity for CB2 receptors. This makes it a useful tool for studying the role of CB2 receptors in various physiological and pathological processes. However, one limitation is that it is not currently approved for human use, which could limit its potential therapeutic applications.

Future Directions

There are many potential future directions for research on A-836,339. One area of research could focus on its potential therapeutic applications in various inflammatory diseases, such as arthritis and colitis. Another area of research could focus on its potential analgesic properties and its use as an adjunct to opioid therapy. Additionally, further research could be done to elucidate the mechanisms of action of A-836,339 and to identify potential side effects and limitations of its use.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various areas. One area of research has focused on its anti-inflammatory properties. A-836,339 has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to reduce the production of pro-inflammatory cytokines in human immune cells.
Another area of research has focused on its potential analgesic properties. A-836,339 has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce the development of tolerance to opioids, which could make it a useful adjunct to opioid therapy.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-methyl-5-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15-21(11-22(27-15)20-6-4-3-5-7-20)23(26)25-16(2)24-12-17-8-18(13-24)10-19(9-17)14-24/h3-7,11,16-19H,8-10,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJKCCYXGAATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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